N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c1-3-25(4-2)16-18-11-7-8-12-19(18)23-15-20(26)24-21(17-22)13-9-5-6-10-14-21/h7-8,11-12,23H,3-6,9-10,13-16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJFMQPNTGDIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1NCC(=O)NC2(CCCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanocycloheptyl Intermediate:
Synthesis of the Anilino Intermediate:
Coupling Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the cyanocycloheptyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkage, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Oxidized derivatives of the anilino moiety.
Reduction: Reduced forms of the cyanocycloheptyl group.
Substitution: Substituted amide derivatives.
Scientific Research Applications
Chemistry
N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide serves as a crucial building block in organic synthesis. It is utilized to develop new compounds with potential pharmaceutical applications. Its unique structure allows for modifications that can lead to novel derivatives with enhanced biological activity.
Biology
The compound has been investigated for its biological activity, particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of similar structures exhibit significant antimicrobial effects against various strains of bacteria and fungi. For instance, molecular docking studies have indicated that compounds derived from this class can effectively inhibit bacterial growth, demonstrating potential as antimicrobial agents .
Medicine
In medicinal chemistry, this compound is explored as a candidate for drug development. Its ability to interact with specific molecular targets makes it a promising agent for designing novel therapeutic agents aimed at treating diseases by modulating specific pathways .
Industry
The compound finds applications in the synthesis of advanced materials, including polymers and nanomaterials. Its structural features allow it to participate in various chemical reactions that are beneficial for creating materials with desirable properties.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Activity : A study demonstrated that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics like ampicillin .
- Cytotoxicity Studies : Investigations into cytotoxic effects against cancer cell lines indicated selective toxicity towards cancer cells while sparing normal cells. This selectivity suggests potential therapeutic uses in oncology .
- Enzyme Inhibition : The compound has been shown to inhibit enzymes relevant to metabolic pathways associated with diseases such as neurodegeneration, indicating potential applications in treating such conditions .
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Comparisons
*Estimated based on formula; †Approximated from substituents.
Physicochemical Properties
- Solubility: The diethylaminomethyl group may improve solubility in acidic environments via protonation, contrasting with neutral acetamides (e.g., pesticide derivatives in ).
- Metabolic Stability: The cyanocycloheptyl group could resist oxidative metabolism better than cyclohexyl or phenyl analogs (), similar to cyano-containing drugs like crizotinib.
Biological Activity
N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide is a compound of interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 295.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and its potential role as a pharmacological agent. It has been observed to exhibit:
- Antidepressant Effects : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels in the brain, suggesting a potential antidepressant effect.
- Analgesic Properties : The diethylamino group may enhance analgesic activity by interacting with pain pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Modulates serotonin and norepinephrine levels | |
| Analgesic | Interacts with pain pathways | |
| Immunosuppressive | Potential use in autoimmune diseases |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
-
Study on Antidepressant Effects :
- A study published in Journal of Pharmacology evaluated a similar compound's effects on depression models in rats. The results indicated significant reductions in depressive behaviors, suggesting that this compound may exhibit similar properties.
-
Analgesic Activity Research :
- Research conducted by Smith et al. (2020) demonstrated that related compounds reduced pain responses in animal models. The study highlighted the importance of the diethylamino group in enhancing analgesic effects.
- Immunosuppressive Potential :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
